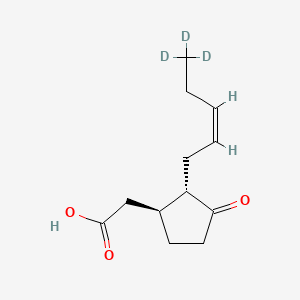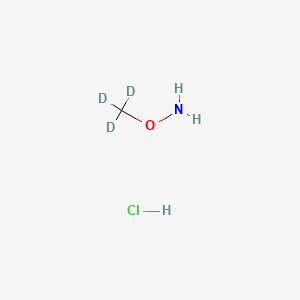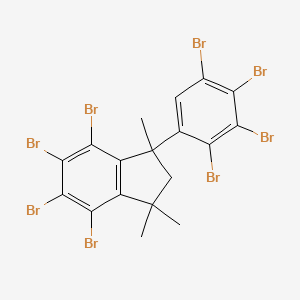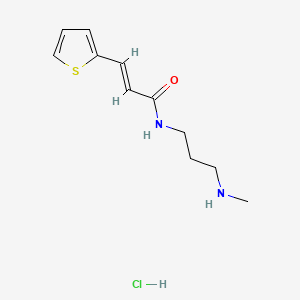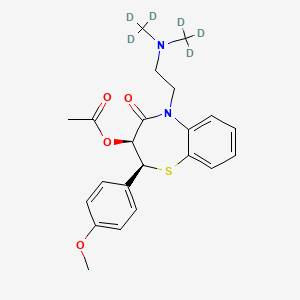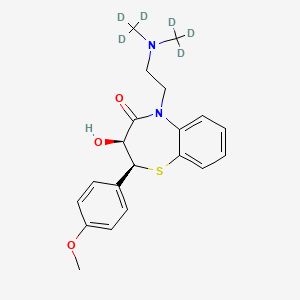
Ulifloxacin-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ulifloxacin-d8 is a deuterium-labeled derivative of Ulifloxacin, a fluoroquinolone antibiotic. The incorporation of deuterium atoms into the molecular structure of Ulifloxacin enhances its stability and allows for its use as a tracer in pharmacokinetic and metabolic studies . This compound is primarily used in scientific research to study the behavior of Ulifloxacin in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ulifloxacin-d8 involves the deuteration of Ulifloxacin. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure of Ulifloxacin. The deuteration can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium atoms into the Ulifloxacin molecule. The production process is carefully monitored to maintain high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Ulifloxacin-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: The compound can undergo reduction reactions, typically involving the reduction of the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Ulifloxacin-d8 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Ulifloxacin in biological systems.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of Ulifloxacin.
Drug Development: Assists in the development of new fluoroquinolone antibiotics by providing insights into the pharmacokinetic and metabolic profiles of these compounds.
Analytical Chemistry: Employed in various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to quantify Ulifloxacin and its metabolites in biological samples.
Mechanism of Action
The mechanism of action of Ulifloxacin-d8 is similar to that of Ulifloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death . The incorporation of deuterium atoms does not significantly alter the mechanism of action but may affect the pharmacokinetic and metabolic profiles of the compound .
Comparison with Similar Compounds
Ulifloxacin: The non-deuterated form of Ulifloxacin-d8, used as an antibiotic.
Ofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Norfloxacin: A fluoroquinolone antibiotic used to treat various bacterial infections.
Uniqueness of this compound: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for its use as a tracer in scientific research. This property makes it particularly valuable in pharmacokinetic and metabolic studies, where precise quantification and tracking of the compound are essential .
Properties
CAS No. |
1246820-95-0 |
|---|---|
Molecular Formula |
C16H16FN3O3S |
Molecular Weight |
357.429 |
IUPAC Name |
6-fluoro-1-methyl-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2 |
InChI Key |
SUXQDLLXIBLQHW-UDCOFZOWSA-N |
SMILES |
CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |
Synonyms |
6-Fluoro-1-methyl-4-oxo-7-(1-piperazinyl-d8)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic Acid; AF 3013; NAD 394; NM 394; _x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)
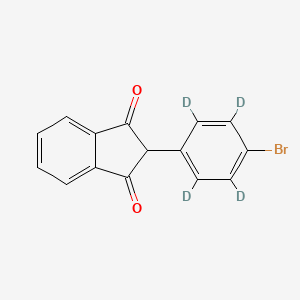
![2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B565634.png)


